molecular formula C30H47N3O15 B608818 Mal-amido-PEG8-NHS ester CAS No. 756525-93-6

Mal-amido-PEG8-NHS ester

Cat. No. B608818
CAS RN: 756525-93-6
M. Wt: 689.71
InChI Key: MTPWCXBUZLEBDD-UHFFFAOYSA-N
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Description

Mal-amido-PEG8-NHS ester is a PEG linker containing a maleimide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Synthesis Analysis

The synthesis of Mal-amido-PEG8-NHS ester involves the reaction of NHS esters with primary amines at pH 7-9 to form amide bonds . The maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . In aqueous solutions, NHS ester hydrolytic degradation is a competing reaction whose rate increases with pH .


Molecular Structure Analysis

The molecular formula of Mal-amido-PEG8-NHS ester is C30H47N3O15 . Its exact mass is 618.26 and its molecular weight is 618.630 .


Chemical Reactions Analysis

The NHS ester of Mal-amido-PEG8-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Physical And Chemical Properties Analysis

The molecular weight of Mal-amido-PEG8-NHS ester is 689.7 g/mol . Its molecular formula is C30H47N3O15 . The compound is colorless to off-white in appearance .

Scientific Research Applications

Protein Labeling

Mal-amido-PEG8-NHS is often used in protein labeling. The NHS ester can be used to label the primary amines (-NH2) of proteins . This is particularly useful in bioconjugation, where it’s important to attach labels or other molecules to proteins for detection or purification purposes.

Mechanism of Action

Target of Action

The primary targets of Mal-amido-PEG8-NHS are proteins, amine-modified oligonucleotides, and other amine-containing molecules . The compound is designed to interact with these targets, specifically with their primary amines (-NH2) and thiol groups (-SH) .

Mode of Action

Mal-amido-PEG8-NHS operates through a two-step process. First, the NHS ester group of the compound reacts with the primary amines (-NH2) of the target molecules . This reaction forms a stable amide bond . In the second step, the maleimide group of the compound reacts with a thiol group (-SH) to form a covalent bond . This dual reactivity allows the compound to connect biomolecules with a thiol to those with an amine .

Biochemical Pathways

Mal-amido-PEG8-NHS is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The compound’shydrophilic PEG spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Mal-amido-PEG8-NHS is the formation of a covalent bond between the target biomolecule with a thiol and the molecule with an amine . This enables the connection of two different biomolecules, which can be useful in various research and therapeutic applications .

Action Environment

The action of Mal-amido-PEG8-NHS is influenced by the pH of the environment. The maleimide group reacts readily with free thiol groups at pH 6.5~7.5, while NHS reacts with primary amine groups at pH 710 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment.

Future Directions

Mal-amido-PEG8-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . Its future directions could involve its use in the development of new PROTAC molecules for targeted protein degradation .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47N3O15/c34-25(5-8-32-26(35)1-2-27(32)36)31-7-10-41-12-14-43-16-18-45-20-22-47-24-23-46-21-19-44-17-15-42-13-11-40-9-6-30(39)48-33-28(37)3-4-29(33)38/h1-2H,3-24H2,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPWCXBUZLEBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47N3O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-amido-PEG8-NHS ester

CAS RN

756525-93-6
Record name 1-Maleinimido-3-oxo-7,10,13,16,19,22,25,28-octaoxa-4-azahentriacontan-31-oic acid succinimidyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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